molecular formula C12H11NO B7902385 2-(Phenylamino)phenol CAS No. 29928-60-7

2-(Phenylamino)phenol

Cat. No. B7902385
CAS RN: 29928-60-7
M. Wt: 185.22 g/mol
InChI Key: GYVYGTTZKLHDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08748011B2

Procedure details

A 1 L three neck flask was charged with pyridinium chloride (52.2 g, 452 mmol) and 2-methoxy-N-phenylaniline (9 g, 45.2 mmol). The reaction mixture was heated to 200° C. for 4 hours. The reaction mixture was poured into 5% HCl (200 mL) and extracted with EtOAc (3×300 mL). The organic portion was combined and purified by column chromatography (100% DCM) to yield the desired product. (6.5 g, 77%)
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH+]1C=CC=CC=1.C[O:9][C:10]1[CH:22]=[CH:21][CH:20]=[CH:19][C:11]=1[NH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>Cl>[C:13]1([NH:12][C:11]2[CH:19]=[CH:20][CH:21]=[CH:22][C:10]=2[OH:9])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
three
Quantity
1 L
Type
reactant
Smiles
Name
Quantity
52.2 g
Type
reactant
Smiles
[Cl-].[NH+]1=CC=CC=C1
Name
Quantity
9 g
Type
reactant
Smiles
COC1=C(NC2=CC=CC=C2)C=CC=C1
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×300 mL)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (100% DCM)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.